molecular formula C8H5N3O5S B3111564 [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid CAS No. 18333-81-8

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid

Cat. No.: B3111564
CAS No.: 18333-81-8
M. Wt: 255.21 g/mol
InChI Key: PRBSYBDYLHMABV-UHFFFAOYSA-N
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Description

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid is a heterocyclic compound featuring a benzoxadiazole core substituted with a nitro group at the 7-position and a thio-linked acetic acid moiety at the 4-position. The benzoxadiazole ring (a fused bicyclic system containing oxygen and nitrogen) confers unique electronic properties, while the nitro group enhances electrophilicity and influences reactivity. The thioether linkage (-S-) connects the heterocycle to the acetic acid group, affecting solubility and bioavailability.

Properties

IUPAC Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4(11(14)15)7-8(5)10-16-9-7/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSYBDYLHMABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214676
Record name 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18333-81-8
Record name 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18333-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with a thiol-containing compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiol group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzoxadiazole compounds.

Scientific Research Applications

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in imaging techniques to visualize cellular processes and structures.

    Medicine: Investigated for its potential as a diagnostic tool and in drug delivery systems.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The mechanism of action of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety acts as a fluorescent probe, allowing researchers to track and visualize the compound’s distribution and interactions within biological systems. The thiol group can form covalent bonds with target molecules, enhancing the compound’s specificity and effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Benzoxadiazole Derivatives with Varied Linkers

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid
  • Structural Difference: Replaces the thioether (-S-) linker with an amino (-NH-) group.
  • However, the nitro group’s electron-withdrawing effect remains dominant.
  • Biological Relevance: Amino-linked derivatives are often used as fluorescent tags in bioimaging, whereas thio-linked analogs may exhibit stronger membrane permeability due to higher lipophilicity .
Property [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic Acid 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid
Molecular Formula C₈H₅N₃O₄S C₈H₆N₄O₄
Molecular Weight (g/mol) 251.21 246.16
Key Functional Group Thioether (-S-) Amino (-NH-)
Likely log P ~1.8 (estimated) ~1.2 (estimated)

Quinoline-Based Thioacetic Acid Derivatives

2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives
  • Structural Difference: Substitutes the benzoxadiazole ring with a quinoline system. The 6-position substituent (R) varies (e.g., alkoxy groups).
  • Biological Activity : These derivatives stimulate rhizogenesis in plants, with sodium salts (e.g., QAC-5) showing higher bioavailability but increased toxicity compared to free acids.
  • Toxicity Trends : Sodium salts (ionized forms) exhibit 15–20% higher toxicity than neutral acids due to enhanced membrane penetration .
Property [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic Acid 2-((6-Methoxyquinolin-4-yl)thio)acetic Acid (Example)
Core Heterocycle Benzoxadiazole Quinoline
log D (pH 7) Not reported 1.5–2.0 (calculated)
Toxicity Not studied Moderate (Free acid); High (Sodium salt)
Application Probable fluorescent probe Plant growth stimulation

Thiazole-Based Acetic Acid Derivatives

2-(2-Benzyl-1,3-thiazol-4-yl)acetic Acid
  • Structural Difference : Replaces benzoxadiazole with a benzyl-substituted thiazole ring.
  • Physicochemical Properties : The benzyl group increases molecular weight (233.29 g/mol) and lipophilicity (log P ~2.5).
  • Biological Relevance : Thiazole derivatives are explored for antimicrobial and anti-inflammatory activities, differing from benzoxadiazole’s imaging applications .
Property [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic Acid 2-(2-Benzyl-1,3-thiazol-4-yl)acetic Acid
Molecular Weight (g/mol) 251.21 233.29
log P ~1.8 ~2.5
Key Substituent Nitro group Benzyl group
Potential Use Bioimaging Drug development

Key Research Findings and Trends

Linker Effects: Thioether linkers enhance lipophilicity and membrane permeability compared to amino groups, making [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid more suited for intracellular applications .

Heterocycle Influence: Benzoxadiazole’s electron-deficient core favors fluorescence, whereas quinoline and thiazole derivatives prioritize bioactivity in plant or mammalian systems .

Toxicity-Solubility Trade-off : Sodium salts of thioacetic acids (e.g., QAC-5) show higher solubility but increased toxicity, suggesting a need for balanced derivatization in drug design .

Biological Activity

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid (CAS Number: 18333-81-8) is a compound known for its diverse biological activities. This article reviews its chemical properties, biological effects, and applications in research, supported by data tables and case studies.

  • Molecular Formula : C8H5N3O5S
  • Molecular Weight : 255.21 g/mol
  • Structure : The compound features a benzoxadiazole moiety with a nitro group and a thioacetic acid functional group.

Antioxidant Properties

Research indicates that [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Study Method Findings
DPPH AssayShowed over 70% inhibition of DPPH radicals at 100 µM concentration.
ABTS AssayEffective in reducing ABTS radicals with an IC50 of 50 µM.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Fluorescent Properties

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid is also noted for its fluorescent properties, making it useful in biological imaging applications. It has been utilized as a fluorescent probe to detect zinc ions in live cells.

The biological activity of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid can be attributed to its ability to interact with metal ions and reactive species. Its structure allows it to act as a chelator for metal ions like zinc, which plays a role in various enzymatic processes.

Case Study 1: Zinc Detection in Pancreatic β Cells

In vivo studies have shown that the compound can selectively detect zinc concentrations in pancreatic β cells. This property is critical for understanding zinc's role in insulin secretion and diabetes management.

Case Study 2: Anticancer Potential

A recent study explored the anticancer effects of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid on bladder cancer cells. The results indicated that the compound induces apoptosis through the generation of reactive oxygen species (ROS).

Q & A

Q. What are the standard synthesis protocols for [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid derivatives?

The compound is typically synthesized by reacting 7-nitrobenzoxadiazole thiol derivatives with chloroacetic acid in an alkaline medium. For example, analogous methods involve heating thione precursors (e.g., triazole-3-thiones) with chloroacetic acid under reflux, followed by purification via recrystallization or chromatography. Reaction conditions (e.g., molar ratios, solvent systems) must be optimized to avoid side reactions .

Q. What safety precautions are essential when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. Contaminated waste should be disposed via licensed facilities, and spills must be contained using non-combustible absorbents .

Q. How is the purity of synthesized derivatives verified?

Thin-layer chromatography (TLC) is used for preliminary purity checks, while elemental analysis and IR spectroscopy confirm composition and functional groups (e.g., nitro, thioether). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may further validate purity .

Q. What solvents are compatible with this compound during reactions?

The compound is stable in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. Avoid strong oxidizers or acidic conditions that may degrade the nitro or thioether groups. Compatibility data should be cross-checked via stability studies under intended reaction conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield improvements require controlled parameters:

  • Temperature : Moderate heating (60–80°C) minimizes decomposition.
  • Solvent : Ethanol/water mixtures enhance solubility while reducing side products.
  • Catalysis : Alkaline media (e.g., NaOH) accelerate nucleophilic substitution during thioether formation. Pilot-scale trials with in-process monitoring (e.g., TLC) are recommended .

Q. How are spectral data contradictions resolved during structural elucidation?

Conflicting NMR or IR data may arise from tautomerism or impurities. Use complementary techniques:

  • X-ray crystallography for definitive crystal structure analysis.
  • 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.
  • High-resolution MS to confirm molecular ion peaks. Cross-validate with synthetic intermediates to trace discrepancies .

Q. What methodologies enable the incorporation of this compound into biomolecules for imaging?

The nitrobenzoxadiazole (NBD) moiety serves as a fluorophore. Conjugation strategies include:

  • Amide coupling : React the acetic acid group with biomolecule amines using carbodiimide crosslinkers.
  • Click chemistry : Modify the thioether group for copper-catalyzed azide-alkyne cycloaddition. Steric hindrance from the NBD group requires optimization of reaction pH and molar ratios .

Q. How do metal ions affect the compound’s stability in biological assays?

Transition metals (e.g., Fe²⁺, Cu²⁺) may oxidize the thioether or nitro groups. Chelating agents (e.g., EDTA) or buffer systems (e.g., Tris-HCl) can mitigate metal-mediated degradation. Pre-incubation stability studies in assay media are critical .

Q. What strategies improve the compound’s fluorescence quantum yield?

Enhance fluorescence by:

  • Solvent selection : Use non-polar solvents to reduce quenching.
  • Structural derivatization : Introduce electron-donating groups (e.g., methoxy) to the benzoxadiazole ring.
  • Rigidochromism : Immobilize the compound in polymer matrices to restrict rotational relaxation .

Q. How are ecological risks assessed given limited ecotoxicity data?

Apply the precautionary principle:

  • Biodegradation assays : Use OECD 301 protocols to estimate persistence.
  • QSAR modeling : Predict toxicity endpoints (e.g., LC50 for fish) based on structural analogs.
  • Microtox® testing : Evaluate acute toxicity using Vibrio fischeri luminescence inhibition. Collaborate with environmental toxicology labs for tailored assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.